molecular formula C36H42O17 B606469 Etoposide toniribate CAS No. 433304-61-1

Etoposide toniribate

Número de catálogo: B606469
Número CAS: 433304-61-1
Peso molecular: 746.7 g/mol
Clave InChI: FCWSQAKOPTZCOD-SQYSSJHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Etoposide toniribate (chemical formula: C36H42O17) is designed to release etoposide upon enzymatic cleavage by carboxylesterases, which are often upregulated in tumor cells. Etoposide primarily acts as a topoisomerase II inhibitor, leading to the accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately inducing apoptotic cell death in cancer cells .

Orphan Drug Designation

This compound has received orphan drug designation from the FDA for the treatment of relapsed/refractory biliary tract cancer. This designation was based on promising results from a phase II clinical trial that demonstrated its efficacy in patients with advanced disease .

Phase II Trial for Biliary Tract Cancer

  • Objective : To evaluate the efficacy and safety of this compound compared to best supportive care.
  • Design : Multicenter, open-label study involving 27 patients with unresectable biliary tract cancer.
  • Results :
    • Disease Control Rate (DCR): 55.6% in the this compound arm vs. 20.0% in the best supportive care arm.
    • Median Progression-Free Survival (PFS): 103 days vs. 39 days.
    • Overall Survival (OS): Estimated 1-year OS was 44% for the this compound group compared to 11.3% for best supportive care .

Safety Profile

The most common grade 3-4 adverse events reported included:

  • Neutropenia: 78.3%
  • Leukopenia: 65.2%
  • Thrombocytopenia: 56.5%
  • Anemia: 52.2%
    These findings indicate a significant incidence of hematological toxicity, necessitating careful monitoring during treatment .

Table 2: Summary of Clinical Trial Results

EndpointThis compoundBest Supportive Care
Disease Control Rate55.6%20.0%
Median PFS103 days39 days
Estimated 1-Year OS44%11.3%

Case Studies and Emerging Research

Recent studies have explored the potential applications of this compound beyond biliary tract cancer. For instance, its use is being investigated in other malignancies such as non-small cell lung cancer and small cell lung cancer . Additionally, there is ongoing research into its antibacterial properties, which could expand its therapeutic applications further .

Notable Case Study

A post-hoc analysis from the phase II trial indicated that patients who crossed over from best supportive care to this compound experienced improved disease control rates, suggesting that timely intervention with this drug may significantly benefit patients with advanced biliary tract cancer .

Propiedades

Número CAS

433304-61-1

Fórmula molecular

C36H42O17

Peso molecular

746.7 g/mol

Nombre IUPAC

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate

InChI

InChI=1S/C36H42O17/c1-15-43-13-25-32(49-15)28(37)29(38)34(50-25)51-30-19-9-22-21(46-14-47-22)8-18(19)26(27-20(30)12-44-33(27)39)16-6-23(41-4)31(24(7-16)42-5)52-35(40)45-10-17-11-48-36(2,3)53-17/h6-9,15,17,20,25-30,32,34,37-38H,10-14H2,1-5H3/t15-,17?,20+,25-,26-,27+,28-,29-,30-,32-,34+/m1/s1

Clave InChI

FCWSQAKOPTZCOD-SQYSSJHTSA-N

SMILES

O=C(OC1=C(OC)C=C([C@H]2[C@]3([H])[C@@](COC3=O)([H])[C@H](O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO5)O4)OC5C)O)O)C6=C2C=C7OCOC7=C6)C=C1OC)OCC8OC(C)(C)OC8

SMILES isomérico

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O

SMILES canónico

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC(=O)OCC8COC(O8)(C)C)OC)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CAP-7.1;  CAP7.1;  CAP 7.1

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoposide toniribate
Reactant of Route 2
Etoposide toniribate
Reactant of Route 3
Etoposide toniribate
Reactant of Route 4
Etoposide toniribate
Reactant of Route 5
Etoposide toniribate
Reactant of Route 6
Etoposide toniribate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.